MW150, chemically known as 6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine, is a novel, highly selective, and brain-penetrant small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) isoform. [, , ] Developed through an integrated, recursive drug discovery platform, [] MW150 represents a significant advancement in targeting dysregulated neuroinflammation, a critical mechanism in the progression of various CNS disorders. [] Its exceptional selectivity for p38αMAPK, coupled with its ability to penetrate the blood-brain barrier, positions it as a promising candidate for investigating the role of p38αMAPK in neuroinflammatory responses and synaptic dysfunction in neurological and neuropsychiatric disorders. [, ]
MW-150 is classified as a small molecule inhibitor, specifically targeting the p38 alpha mitogen-activated protein kinase. It is categorized under biochemicals used in research and development, particularly in studies related to neuroinflammation and cognitive function.
The synthesis of MW-150 has been explored through various methodologies, with microwave-assisted synthesis being a notable technique. This method allows for rapid reaction times and improved yields compared to traditional heating methods.
The molecular structure of MW-150 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
MW-150 participates in several chemical reactions primarily related to its function as a kinase inhibitor.
The mechanism of action for MW-150 involves its interaction with p38 alpha mitogen-activated protein kinase.
Understanding the physical and chemical properties of MW-150 is crucial for its application in scientific research.
MW-150 has several promising applications in scientific research:
MW-150 (MW01-18-150SRM) was engineered using a fragment-to-hit approach centered on the pyridinylimidazole scaffold, targeting the ATP-binding pocket of p38α MAPK. Initial fragment screens identified an arylpyridazine core (compound 1) that bound the kinase’s hydrophobic region I, with crystallography (PDB: 4ZTH) confirming key interactions:
Optimization involved fragment expansion at the R3 position. Introduction of a piperazinylpyrimidine group yielded hit compound 3 (Ki = 220 nM), but kinome profiling revealed off-target inhibition of CK1δ and limited brain exposure. To address this, the team employed structure-guided simplification:
Table 1: Key Fragment Evolution Steps
Compound | R3 Group | p38α Ki (nM) | CK1δ IC₅₀ (nM) | ClogP |
---|---|---|---|---|
Fragment 1 | Phenyl | 5,200 | >10,000 | 2.1 |
Hit 3 | Piperazinylpyrimidine | 220 | 85 | 3.8 |
Lead 4 | N-Methylpiperazine | 150 | 210 | 2.9 |
MW-150 | 4-Methylpiperazine | 101 | >1,000 | 3.2 |
Achieving brain exposure required optimization of physicochemical properties to bypass the blood-brain barrier (BBB). MW-150’s design incorporated three BBB penetration principles:
Critically, MW-150 avoided P-glycoprotein (P-gp) substrate recognition. Efflux ratios (ER) measured in MDCK-MDR1 cells showed:
Table 2: CNS Penetration Parameters
Parameter | Ideal CNS Drug | Compound 3 | MW-150 |
---|---|---|---|
MW (Da) | <400 | 453 | 381 |
logD₇.₄ | 2–4 | 3.8 | 3.2 |
PSA (Ų) | <70 | 89 | 58 |
H-Bond Donors | ≤3 | 2 | 1 |
P-gp Efflux Ratio | <3 | 8.2 | 1.3 |
Brain Kp | >0.3 | 0.1 | 0.8 |
Systematic SAR studies explored substitutions at three positions:
Kinome-wide profiling (468 kinases) revealed critical selectivity drivers:
Table 3: SAR of Critical Modifications
Position | Modification | p38α Ki (nM) | Kinase Selectivity (S₁₀) | CNS MPO Score |
---|---|---|---|---|
R1 | 4-Morpholinoaniline | 220 | 0.31 | 3.8 |
R1 | 4-Methylpiperazine | 101 | 0.89 | 4.5 |
R3 | Methyl | 150 | 0.42 | 4.1 |
R3 | Ethyl | 750 | 0.38 | 3.2 |
R6 | Cyclohexyl | 320 | 0.51 | 3.9 |
R6 | Phenyl | 101 | 0.89 | 4.5 |
Abbreviations: S₁₀ = selectivity score (fraction of kinases with <10% inhibition at 1 μM); CNS MPO = central nervous system multiparameter optimization score [2] [7].
The final structure of MW-150 (Ki = 101 nM) emerged as a balanced inhibitor with high kinome selectivity (S₁₀ = 0.89), negligible P-gp efflux, and a CNS MPO score of 4.5/6, fulfilling criteria for brain-targeted therapeutics [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3